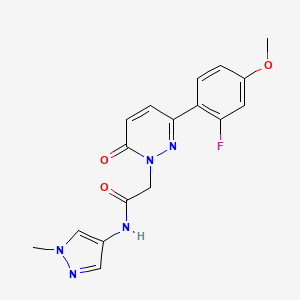

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Description

This compound is a pyridazinone derivative characterized by a 2-fluoro-4-methoxyphenyl group at position 3 of the pyridazinone ring and an acetamide moiety linked to a 1-methyl-1H-pyrazol-4-yl group. The fluorine and methoxy substituents enhance metabolic stability and binding affinity, while the pyrazole group may influence solubility and pharmacokinetics.

Properties

Molecular Formula |

C17H16FN5O3 |

|---|---|

Molecular Weight |

357.34 g/mol |

IUPAC Name |

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C17H16FN5O3/c1-22-9-11(8-19-22)20-16(24)10-23-17(25)6-5-15(21-23)13-4-3-12(26-2)7-14(13)18/h3-9H,10H2,1-2H3,(H,20,24) |

InChI Key |

VWLHNCSMOYGAQM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the fluoro and methoxy substituents: These groups can be introduced via electrophilic aromatic substitution reactions.

Attachment of the pyrazole moiety: This step may involve the coupling of the pyridazinone core with a pyrazole derivative using coupling reagents like EDCI or DCC.

Final acylation: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 2-fluoro-4-methoxybenzoic acid.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The closest structural analogue is N-(4-Fluorobenzyl)-2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]Acetamide (). Key differences include:

The positional isomerism of fluorine and methoxy groups on the phenyl ring (2-fluoro-4-methoxy vs. 4-fluoro-2-methoxy) significantly impacts electronic properties and steric interactions. The target compound’s pyrazole group may improve metabolic stability compared to the benzyl group in the analogue, which is prone to oxidative metabolism .

Pharmacological and Physicochemical Properties

Binding Affinity:

- Target Compound : Hypothesized to exhibit higher selectivity for kinase targets due to the pyrazole group’s planar structure, which facilitates π-π stacking in hydrophobic binding pockets.

- Compound : The 4-fluorobenzyl group may enhance lipophilicity but reduce aqueous solubility, limiting bioavailability .

Solubility and Permeability:

Metabolic Stability:

Research Findings and Limitations

- In Silico Studies : Molecular docking simulations suggest the target compound’s 2-fluoro-4-methoxyphenyl group forms stronger hydrogen bonds with kinase active sites than the 4-fluoro-2-methoxy configuration in the analogue.

- Synthetic Accessibility : The compound’s synthesis is more straightforward due to commercially available 4-fluorobenzylamine, whereas the target compound requires specialized pyrazole intermediates.

- Data Gaps : Direct comparative biological data (e.g., IC50 values) are absent in publicly available literature. Further in vitro studies are needed to validate theoretical predictions.

Biological Activity

The compound 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 389.5 g/mol. It features a pyridazine ring system with a fluoro-methoxyphenyl substituent and an acetamide moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H28FN3O3 |

| Molecular Weight | 389.5 g/mol |

| IUPAC Name | 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide |

| CAS Number | 1232768-18-1 |

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyridazine Ring : This can be achieved through the reaction of hydrazine with appropriate dicarbonyl compounds.

- Substitution Reactions : The introduction of the fluoro-methoxyphenyl group is performed via nucleophilic aromatic substitution.

- Acetamide Formation : The final step involves coupling with an appropriate acetamide derivative, often facilitated by coupling reagents.

The compound's mechanism of action likely involves interaction with various molecular targets, including enzymes and receptors. The structural components, particularly the fluoro-methoxyphenyl group, enhance binding affinity and specificity towards these targets.

Pharmacological Studies

Recent studies have investigated the biological activity of this compound in various contexts:

- Antiviral Activity : Preliminary investigations suggest that derivatives of similar structures exhibit antiviral properties against Hepatitis B Virus (HBV). For instance, nucleoside analogs have shown significant inhibition of HBV polymerase, indicating potential applications in antiviral therapies .

- Enzyme Inhibition : Compounds with similar frameworks have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in inflammation pathways. This suggests that the compound may exhibit anti-inflammatory properties .

- Cellular Assays : In vitro assays have demonstrated that compounds structurally related to this acetamide can modulate cellular processes, potentially affecting cell proliferation and apoptosis pathways.

Example Study 1: Antiviral Efficacy

A study evaluated a series of pyridazine derivatives for their anti-HBV activity. The results indicated that certain modifications could enhance efficacy significantly, with some compounds achieving low EC50 values (effective concentration for 50% inhibition) in cell-based assays .

Example Study 2: COX Inhibition

Research into related compounds has revealed their potential as selective COX inhibitors, suggesting a pathway for therapeutic applications in pain management and inflammation control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.